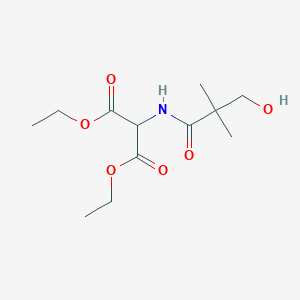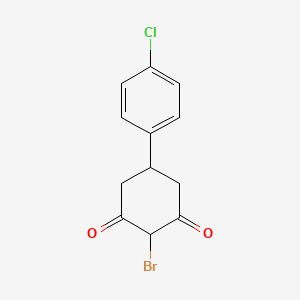
4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE is an organozinc compound that features a benzyl group substituted with a trifluoromethyl group at the para position, coordinated to a zinc(II) ion and chloride
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE typically involves the reaction of (4-(trifluoromethyl)benzyl)magnesium chloride with zinc(II) chloride. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction is typically performed in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the organozinc compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bound benzyl group is transferred to an electrophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds with organic halides.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or aryl halides are used under mild conditions.
Cross-Coupling: Catalysts like palladium or nickel are employed, often in the presence of ligands to facilitate the reaction.
Oxidation/Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from reactions involving this compound include substituted benzyl derivatives, which can be further functionalized for various applications.
科学的研究の応用
Chemistry
In organic synthesis, 4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE is used as a reagent for introducing the (4-(trifluoromethyl)benzyl) group into target molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals where the trifluoromethyl group imparts desirable properties such as increased metabolic stability and lipophilicity.
Biology and Medicine
The compound is explored for its potential in drug discovery and development. The trifluoromethyl group is known to enhance the biological activity of compounds, making this compound a useful intermediate in the synthesis of biologically active molecules.
Industry
In the materials science industry, this compound is used in the development of advanced materials with unique properties, such as improved thermal stability and resistance to degradation.
作用機序
The mechanism by which 4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE exerts its effects involves the transfer of the (4-(trifluoromethyl)benzyl) group to a target molecule. This transfer is facilitated by the zinc(II) ion, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
類似化合物との比較
Similar Compounds
- (4-methylbenzyl)zinc(II) chloride
- (4-chlorobenzyl)zinc(II) chloride
- (4-fluorobenzyl)zinc(II) chloride
Uniqueness
Compared to similar compounds, 4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE is unique due to the presence of the trifluoromethyl group, which significantly enhances the compound’s chemical and physical properties. The trifluoromethyl group increases the lipophilicity, metabolic stability, and overall reactivity of the compound, making it more versatile and valuable in various applications.
特性
分子式 |
C8H6ClF3Zn |
|---|---|
分子量 |
260.0 g/mol |
IUPAC名 |
zinc;1-methanidyl-4-(trifluoromethyl)benzene;chloride |
InChI |
InChI=1S/C8H6F3.ClH.Zn/c1-6-2-4-7(5-3-6)8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
InChIキー |
ZZGLYJFBLGXGPU-UHFFFAOYSA-M |
正規SMILES |
[CH2-]C1=CC=C(C=C1)C(F)(F)F.[Cl-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-N-[(1R)-1-phenylethyl]pyrazin-2-amine](/img/structure/B8395955.png)

![6-bromo-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B8395987.png)
![8-Methyl-6-phenyl-imidazo[1,5-d]-as-triazin-4(3H)-thione](/img/structure/B8395989.png)








![Carbamimidic acid, N-cyano-N'-[6,7,8,9-tetrahydro-7-(1-pyrrolidinyl)-5H-benzocyclohepten-2-yl]-, phenyl ester](/img/structure/B8396049.png)

